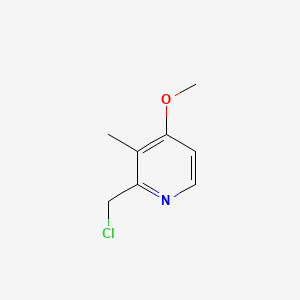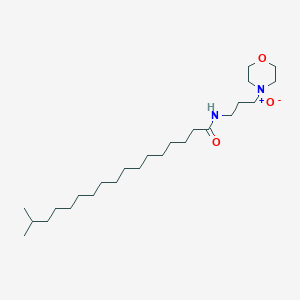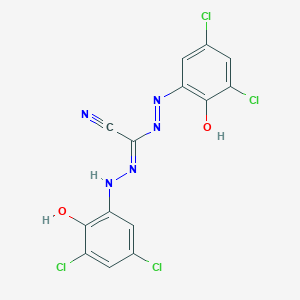
ガバペンテンエナカルビルナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gabapentin Enacarbil Sodium Salt, also known as Gabapentin Enacarbil Sodium Salt, is a useful research compound. Its molecular formula is C₁₆H₂₇NO₆ and its molecular weight is 329.39. The purity is usually 95%.
BenchChem offers high-quality Gabapentin Enacarbil Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gabapentin Enacarbil Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
レストレスレッグス症候群(RLS)の治療
ガバペンテンエナカルビルナトリウム塩は、成人における中等度から重度の原発性レストレスレッグス症候群(RLS)の治療に使用されます {svg_1} {svg_2}. RLSは、感覚の有無にかかわらず、肢を動かしたいという衝動、安静時の悪化、活動による改善、夕方または夜間の悪化という4つの基準によって臨床的に定義される運動障害です {svg_3}.
帯状疱疹後神経痛の治療
この化合物は、成人における帯状疱疹後神経痛(PHN)の治療にも使用されます {svg_4}. PHNは、水痘(帯状疱疹)ウイルスが原因の帯状疱疹の合併症です。 帯状疱疹の赤い発疹や水疱が消えてから長く、神経線維と皮膚に影響を与え、灼熱感の痛みを引き起こします {svg_5}.
生活の質の向上
ガバペンテンエナカルビルナトリウム塩は、中等度から重度の原発性RLSを持つ成人における生活の質(QOL)を有意に改善することが示されています {svg_6}. この改善は、研究で調べられたすべての時点において観察されました {svg_7}.
気分の改善
この化合物は、中等度から重度の原発性RLSを持つ成人における気分転換に有意なプラスの効果があることが判明しています {svg_8}. 特に、全般的な気分の乱れ、うつ病、疲労感、活発さ、混乱を改善しました {svg_9}.
医薬組成
ガバペンテンエナカルビルナトリウム塩は、安定した医薬組成物の重要な成分です {svg_10}. これらの組成物は、RLSまたはPHNの治療に使用されます {svg_11}.
ガバペンテンのプロドラッグ
ガバペンテンエナカルビルは、ガバペンテンの非エステルプロドラッグです {svg_12}. プロドラッグとは、投与後に代謝されて薬理学的に活性な薬物となる医薬品または化合物です。 この場合、ガバペンテンエナカルビルはガバペンテンに代謝されます。ガバペンテンは、てんかんおよびPHNの治療に使用されます {svg_13}.
作用機序
Target of Action
Gabapentin Enacarbil primarily targets the Voltage-dependent calcium channel subunits alpha-2/delta-1 and alpha-2/delta-2 . These channels play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
It is believed to involve the descending noradrenergic system, leading to the activation of spinalalpha2-adrenergic receptors . This interaction inhibits the release of excitatory neurotransmitters, reducing neuronal excitability and thus alleviating pain.
Biochemical Pathways
Gabapentin Enacarbil, as a prodrug of gabapentin, is absorbed throughout the intestinal tract by high-capacity nutrient transporters, including the proton-linked monocarboxylate transporter, MCT-1 . Once absorbed, it undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin .
Pharmacokinetics
Gabapentin Enacarbil is designed for increased oral bioavailability over gabapentin . It is rapidly absorbed throughout the intestine via two high-capacity nutrient transporters, sodium-dependent multivitamin transporters and monocarboxylate transporter type-1 (MCT-1), and subsequently undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases . The volume of distribution is 76L, and gabapentin plasma protein binding is less than 3% .
Result of Action
The physiological effects of Gabapentin Enacarbil are the same as gabapentin . In the context of postherpetic neuralgia (PHN), gabapentin prevents allodynia and hyperalgesia . It has been shown to be well-tolerated and reasonably effective in the treatment of restless legs syndrome .
Action Environment
The action of Gabapentin Enacarbil can be influenced by environmental factors such as food intake. Human trials have shown that it produces extended release of gabapentin with almost twice the overall bioavailability, especially when taken with a fatty meal . Therefore, the timing and content of meals can significantly impact the drug’s efficacy and stability.
Safety and Hazards
Gabapentin Enacarbil is associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury . It should be taken only as directed by a doctor . Avoid driving and doing other tasks or actions that call for alertness until you see how Gabapentin Enacarbil affects you .
将来の方向性
Gabapentin Enacarbil is an important agent for the treatment of adults with moderate to severe primary RLS . It has been approved in the USA and Japan for the treatment of moderate to severe primary restless legs syndrome (RLS) in adults . However, more research is needed to fully understand its mechanism of action and potential applications .
生化学分析
Biochemical Properties
Gabapentin Enacarbil Sodium Salt interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in the central nervous system . This interaction inhibits the influx of calcium ions, reducing the release of excitatory neurotransmitters and thus exerting its anticonvulsant and analgesic effects .
Cellular Effects
Gabapentin Enacarbil Sodium Salt influences cell function by modulating calcium-mediated signaling events . It can alter the function of neurons by reducing the release of excitatory neurotransmitters, thereby decreasing neuronal excitability .
Molecular Mechanism
It is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This leads to a decrease in the release of excitatory neurotransmitters, contributing to its anticonvulsant and analgesic effects .
Temporal Effects in Laboratory Settings
In clinical trials, Gabapentin Enacarbil Sodium Salt has shown sustained and dose-proportional exposure to gabapentin over a 12-week period . This indicates the product’s stability and its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on Gabapentin Enacarbil Sodium Salt in animal models are limited, gabapentin, the active metabolite, has been studied extensively. The effects of gabapentin have been shown to vary with different dosages, with higher doses often resulting in more pronounced effects .
Metabolic Pathways
Gabapentin Enacarbil Sodium Salt is metabolized into gabapentin in the body . It does not interact with any of the major cytochrome P450 enzymes, suggesting that it has a low potential for drug-drug interactions .
Transport and Distribution
Gabapentin Enacarbil Sodium Salt is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This allows for efficient absorption and distribution within the body .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas rich in voltage-dependent calcium channels, such as the membranes of neurons .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gabapentin Enacarbil Sodium Salt involves the conversion of Gabapentin to Gabapentin Enacarbil, followed by the reaction of Gabapentin Enacarbil with Sodium Hydroxide to form Gabapentin Enacarbil Sodium Salt.", "Starting Materials": [ "Gabapentin", "Ethyl Chloroformate", "Sodium Hydroxide", "Enacarbil" ], "Reaction": [ "Gabapentin is reacted with Ethyl Chloroformate in the presence of Triethylamine to form Gabapentin Ethyl Ester.", "Gabapentin Ethyl Ester is then reacted with Enacarbil in the presence of Sodium Hydroxide to form Gabapentin Enacarbil.", "Gabapentin Enacarbil is further reacted with Sodium Hydroxide to form Gabapentin Enacarbil Sodium Salt." ] } | |
CAS番号 |
912486-72-7 |
分子式 |
C₁₆H₂₇NO₆ |
分子量 |
329.39 |
同義語 |
1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt; Horizant Sodium Salt; Regnite Sodium Salt; XP 13512 Sodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)

